6-fluoro-6H-quinolin-2-one
Description
Significance of Quinolone Derivatives in Heterocyclic Chemistry
Quinolone, a bicyclic heterocyclic aromatic compound, consists of a benzene (B151609) ring fused to a pyridinone ring. This scaffold and its derivatives are of paramount importance in heterocyclic chemistry due to their wide-ranging pharmacological properties. mdpi.com The structural versatility of the quinolone nucleus allows for substitutions at various positions, leading to a vast library of compounds with diverse biological activities. researchgate.net
Historically, quinolones first gained prominence with the discovery of nalidixic acid, a first-generation quinolone antibiotic. mdpi.com This discovery paved the way for the development of subsequent generations of fluoroquinolone antibiotics, which have become mainstays in the treatment of bacterial infections. Beyond their antimicrobial effects, quinolone derivatives have been investigated for a plethora of other therapeutic applications, including anticancer, antiviral, antifungal, and anti-inflammatory activities. mdpi.com The ability of the quinolone scaffold to interact with various biological targets, such as DNA gyrase, topoisomerases, and protein kinases, underscores its significance in drug discovery and medicinal chemistry. mdpi.comasm.org
Overview of Fluorinated Quinolone Architectures in Scientific Investigations
The strategic incorporation of fluorine atoms into organic molecules is a widely employed strategy in medicinal chemistry to enhance biological activity and modulate physicochemical properties. In the context of quinolones, fluorination has proven to be particularly transformative. The introduction of a fluorine atom, typically at the C6-position, led to the development of the highly successful class of fluoroquinolone antibiotics. mdpi.com
Fluorine's high electronegativity and relatively small size can influence a molecule's conformation, metabolic stability, lipophilicity, and binding affinity to biological targets. In fluoroquinolones, the C6-fluoro substituent is known to be crucial for their potent antibacterial activity, as it enhances the inhibition of bacterial DNA gyrase and topoisomerase IV. asm.org The success of fluoroquinolones has spurred extensive research into the synthesis and biological evaluation of a wide array of fluorinated quinolone architectures for various therapeutic indications beyond infectious diseases.
Research Landscape of 6-Fluoro-6H-quinolin-2-one and Related Congeners
Direct and extensive research specifically focused on This compound is notably limited in publicly available scientific literature. The designation "6H" is not standard for the quinolin-2-one scaffold and may refer to a specific, less common tautomer or isomer. The more commonly studied and stable form is 6-fluoroquinolin-2(1H)-one , which exists in a tautomeric equilibrium with its enol form, 6-fluoro-2-hydroxyquinoline . The quinolin-2-one (lactam) form is generally the predominant tautomer. smolecule.com
The research landscape, therefore, is primarily defined by studies on closely related congeners and derivatives of 6-fluoro-quinolin-2-one and its isomers. These investigations provide valuable insights into the potential properties and reactivity of the target compound. Research in this area can be broadly categorized into the synthesis of novel derivatives and the evaluation of their biological activities, particularly as antimicrobial and anticancer agents.
For instance, various studies have focused on the synthesis of novel α-amino acid functionalized 6-fluoro quinolones and have demonstrated their promising in-vitro antibacterial activity against both gram-positive and gram-negative bacteria. researchgate.netresearchgate.net Other research has explored the synthesis of 6-fluoro-2-substituted-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids, with some derivatives showing potent antibacterial activity against gram-positive bacteria. nih.gov Furthermore, the synthesis and biological evaluation of novel quinolin-2(1H)-one derivatives, including fluoro-substituted aromatic amides, have revealed moderate to good antimicrobial activities. mdpi.com
The following table provides a summary of research findings on compounds closely related to this compound, highlighting their synthesized structures and observed biological activities.
| Compound/Derivative Class | Research Focus | Key Findings |
| α-Amino acid functionalized 6-fluoro quinolones | Antibacterial Activity | Promising in-vitro activity against gram-positive and gram-negative bacteria. researchgate.netresearchgate.net |
| 6-Fluoro-2-methyl-1-prenyl-1,4-dihydro-7-(3,5-dimethylpiperazinyl)-4-oxo-3-quinolinecarboxylic acid | Antibacterial Activity | Potent activity against gram-positive bacteria. nih.gov |
| Fluoro-substituted aromatic amide derivatives of quinolin-2(1H)-one | Antimicrobial Activity | Moderate to good antibacterial and antifungal activities. mdpi.com |
| 3-Bromo-6-fluoroquinolin-2(1H)-one | Tautomeric Studies | Predominantly exists in the lactam form, with substituents influencing tautomeric equilibrium. smolecule.com |
| 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline | Synthetic Precursor | Can exist in a tautomeric quinolone form and serves as a precursor for antitubercular agents. ossila.com |
It is important to note that while these studies provide a valuable framework for understanding the potential of 6-fluoro-quinolone scaffolds, the specific properties of This compound remain largely unexplored and represent a niche area for future scientific investigation.
Structure
3D Structure
Properties
Molecular Formula |
C9H6FNO |
|---|---|
Molecular Weight |
163.15 g/mol |
IUPAC Name |
6-fluoro-6H-quinolin-2-one |
InChI |
InChI=1S/C9H6FNO/c10-7-2-3-8-6(5-7)1-4-9(12)11-8/h1-5,7H |
InChI Key |
HAGMZDVBKKWTFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=O)C=CC2=CC1F |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 6 Fluoro 6h Quinolin 2 One and Its Derivatives
Classical and Contemporary Approaches to Quinolone Ring System Construction
The formation of the fundamental quinolone ring is the initial and critical phase in the synthesis of 6-fluoro-6H-quinolin-2-one. This can be achieved through various classical and contemporary cyclization strategies.
Friedländer Condensation and Analogous Cyclization Reactions
The Friedländer annulation stands as a cornerstone in quinoline (B57606) synthesis. This classical method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as an enolizable ketone or ester. researchgate.netmdpi.com The reaction is typically catalyzed by acids or bases and proceeds through a condensation followed by a cyclodehydration step. researchgate.net For the synthesis of a 6-fluoroquinolone, a 2-amino-5-fluorobenzaldehyde (B139799) or a related ketone would serve as the starting material.
Modern variations of the Friedländer synthesis have been developed to improve yields and reaction conditions. These include the use of various catalysts such as Lewis acids, solid acid catalysts like montmorillonite (B579905) K-10 and zeolites, and even biocatalysts in greener solvents like ionic liquids. mdpi.comqeios.comresearchgate.net For instance, the use of indium triflate as a catalyst in the Friedländer annulation-Knoevenagel condensation has been reported for the synthesis of 2-steryl quinolones. qeios.com Microwave-assisted Friedländer-type condensations have also been shown to produce 2-quinolones in high yields and with short reaction times. qeios.com
| Catalyst/Method | Starting Materials | Product Type | Key Advantages |
| Base or Acid Catalysis | 2-aminoaryl aldehyde/ketone and α-methylene ketone/ester | Polysubstituted quinolines | Simple, straightforward researchgate.net |
| Indium Triflate | 2-aminobenzophenone and ethyl acetoacetate | 2-Steryl quinolones | Effective for specific derivatives qeios.com |
| CeCl3·7H2O (Microwave) | O-amino aryl ketones and esters with reactive α-methylene group | 2-Quinolones | High yields, short reaction times qeios.com |
| α-Chymotrypsin in Ionic Liquid | 2-aminoaryl ketone and α-methylene ketone | Quinolone derivatives | Mild, efficient, biocatalytic mdpi.com |
| Solid Acid Catalysts (e.g., nano-crystalline sulfated zirconia) | 2-aminoarylketones and carbonyl compounds | Polysubstituted quinolines | Mild conditions, easy work-up researchgate.net |
Lactamization Protocols for Quinolone-2(1H)-one Formation
The direct formation of the quinolin-2(1H)-one structure, which contains a lactam (a cyclic amide), can be achieved through various lactamization protocols. These methods are often more direct for accessing the desired 2-oxo functionality. One such approach involves the cyclization of N-aryl-β-bromo-α,β-unsaturated amides promoted by a weak base like potassium carbonate under microwave irradiation, which provides a transition-metal-free synthesis of quinolin-2(1H)-ones in high yields. acs.orgresearchgate.net
Other contemporary methods include palladium-catalyzed intramolecular amidation of N-tosyl-3,3-diarylacrylamides and the coupling and cyclization of anilines with ethyl acrylates. acs.org Furthermore, a hypervalent iodine(III)-mediated intramolecular decarboxylative Heck-type reaction of 2-vinyl-phenyl oxamic acids has been developed for the synthesis of various 2-quinolinones at room temperature under metal-free conditions. acs.org
Targeted Fluorination Techniques at the C-6 Position
The introduction of a fluorine atom at the C-6 position is a crucial step that imparts unique properties to the quinolone scaffold, often enhancing its biological activity. rjptonline.orgchim.it This can be achieved either by starting with a pre-fluorinated precursor or by direct fluorination of the quinolone ring.
Utilization of Specific Fluorinating Agents (e.g., N-fluorobenzenesulfonimide, Selectfluor)
For the direct fluorination of a pre-formed quinolone ring system, electrophilic fluorinating agents are commonly employed. nih.govacs.org Among the most widely used and effective reagents are N-fluorobenzenesulfonimide (NFSI) and Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). nih.govacs.orgaspirasci.commdpi.com
These reagents are valued for their stability and ease of handling compared to earlier fluorinating agents. nih.govacs.org The fluorination reaction typically proceeds via an electrophilic aromatic substitution mechanism, where the electron-rich quinolone ring attacks the electrophilic fluorine atom of the reagent. The regioselectivity of the fluorination is influenced by the existing substituents on the quinoline ring.
Recent research has focused on developing catalytic and enantioselective fluorination methods. For instance, nickel-catalyzed C-H selective fluorination of 8-aminoquinoline (B160924) derivatives at the C-5 position has been achieved using NFSI as the fluorine source. researchgate.net While this highlights the potential for catalytic C-H fluorination, directing the fluorination specifically to the C-6 position would depend on the directing group and reaction conditions.
| Fluorinating Agent | Substrate Type | Key Features |
| N-fluorobenzenesulfonimide (NFSI) | Oxindoles, β-ketoesters, 8-aminoquinolines | Bench-stable, effective for various substrates nih.govresearchgate.netbeilstein-journals.org |
| Selectfluor® | Alkenes, β-ketoesters, aromatic compounds | Air- and moisture-stable, versatile aspirasci.commdpi.comwikipedia.org |
Introduction of the 2-Oxo Functionality
The 2-oxo group is a defining feature of the target molecule. As discussed in the lactamization protocols (Section 2.1.2), many synthetic routes directly yield the quinolin-2(1H)-one structure. acs.orgresearchgate.net
Alternatively, if a quinoline is synthesized first, the 2-oxo group can be introduced through oxidation. A visible light-mediated synthesis of quinolin-2(1H)-ones from quinoline N-oxides has been reported, providing a method to convert a pre-formed quinoline to the desired 2-oxo derivative. rsc.org Another approach involves the hydrolysis of 2-chloroquinoline (B121035) derivatives, which can be obtained through methods like the Vilsmeier-Haack reaction on acetanilide (B955) derivatives. nih.gov
Green Chemistry Principles in Quinolone Synthesis
The application of green chemistry principles to quinolone synthesis is a growing area of research, aiming to reduce the environmental impact of chemical processes. qeios.comqeios.comnih.govnih.govacs.org Key strategies include the use of greener solvents, catalysts, and energy sources.
The use of water or ionic liquids as reaction media, as seen in some Friedländer syntheses, reduces the reliance on volatile organic compounds. mdpi.comqeios.com Biocatalysis, employing enzymes like α-chymotrypsin, offers a mild and selective alternative to traditional chemical catalysts. mdpi.com Furthermore, energy-efficient methods such as microwave-assisted synthesis and ultrasound-mediated reactions are being increasingly utilized to shorten reaction times and reduce energy consumption. qeios.comqeios.comnih.gov One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel, also aligns with green chemistry principles by minimizing waste and improving efficiency. nih.govnih.gov
Microwave-Assisted Synthetic Routes
Microwave-assisted synthesis has emerged as a powerful tool for accelerating the synthesis of quinoline derivatives, often leading to higher yields in significantly shorter reaction times compared to conventional heating methods. mdpi.comorientjchem.org This technique has been successfully applied to various synthetic pathways for fluoro-substituted quinolines.
One notable application involves the synthesis of 3-substituted aryl aminochloro fluoroquinoline derivatives. jmpas.com In this method, 3-chloro-4-fluoroaniline (B193440) is first converted to the corresponding acetanilide intermediate. This intermediate is then treated with dimethylformamide (DMF) and phosphorus oxychloride under microwave irradiation to yield 2,7-dichloro-6-fluoroquinoline-3-carbaldehyde. jmpas.com This carbaldehyde serves as a versatile starting material for the synthesis of a range of 3-substituted quinolines by reacting it with different anilines and other reagents. jmpas.com The entire process is significantly expedited by microwave heating. orientjchem.orgjmpas.com
Another example is the copper-catalyzed intramolecular N-arylation for the synthesis of 5,6-dihydroindolo[1,2-a]quinoxaline derivatives, where microwave irradiation dramatically reduces reaction times from hours to minutes, providing excellent yields of the tetracyclic products. nih.gov Furthermore, microwave-assisted Friedlander synthesis using recyclable catalysts like aerogels has been developed for producing polysubstituted quinoline derivatives from o-amino benzophenone (B1666685) derivatives and carbonyl compounds, although yields can vary. tandfonline.com The use of solid acid catalysts like montmorillonite K-10 in solvent-free, microwave-assisted three-component reactions of anilines, aldehydes, and terminal aryl alkynes also highlights the efficiency of this method. mdpi.com
The synthesis of 4-hydroxy-2-quinolone analogues has also been achieved using a green, microwave-assisted approach. This involves the condensation of β-enaminones with diethyl malonate catalyzed by BiCl3 in ethanol, demonstrating the versatility of microwave irradiation in facilitating different types of cyclization reactions. nih.gov
Table 1: Examples of Microwave-Assisted Synthesis of Fluoro-Quinoline Derivatives
| Starting Materials | Catalyst/Reagents | Product | Reaction Time | Yield | Reference |
| 3-chloro-4-fluoroaniline, Acetic anhydride, DMF, POCl₃ | - | 2,7-dichloro-6-fluoroquinoline-3-carbaldehyde | Not specified | Not specified | jmpas.com |
| o-amino benzophenone derivatives, carbonyl compounds | SiO₂-Pr-SO₃H (aerogel) | Polysubstituted quinolines | 30–210 min | 22–93% | tandfonline.com |
| Anilines, aldehydes, terminal aryl alkynes | Montmorillonite K-10 | Substituted quinolines | 10 min | 87–98% | tandfonline.com |
| β-enaminones, diethyl malonate | BiCl₃ | 4-hydroxy-2-quinolone analogues | Not specified | Good | nih.gov |
Solvent-Free and Catalyst-Free Methodologies
In a push towards greener and more sustainable chemical processes, solvent-free and catalyst-free synthetic methods for quinoline derivatives have gained considerable attention. These approaches minimize waste and avoid the use of potentially toxic solvents and heavy metal catalysts. mdpi.com
A notable example is the synthesis of gem-difluorinated and polyfluoroarylated compounds, which can be achieved through the direct reaction of nucleophilic difluoroenoxysilane and electrophilic pentafluorobenzaldehyde (B1199891) under neat conditions. mdpi.com This reaction is driven by hydrogen-bond interactions between the reactants, eliminating the need for any solvent or catalyst. mdpi.com
Furthermore, the synthesis of quinoline derivatives has been accomplished under solvent-free conditions using heterogeneous catalysts that can be easily recovered and reused. tandfonline.com For instance, the microwave-assisted synthesis of polysubstituted quinolines from o-amino benzophenone derivatives and carbonyl compounds can be performed without a solvent using a functionalized propylsulfonic acid on silica (B1680970) as a recyclable catalyst. tandfonline.com
Ultrasound has also been employed to facilitate solvent-free reactions. For example, the synthesis of substituted pyrazolones, a related heterocyclic system, can be achieved via ultrasound mediation under solvent-free conditions. semanticscholar.org Similarly, a solvent- and catalyst-free, ultrasound-assisted one-pot strategy has been developed for the synthesis of fused bis-heterocycles containing a quinoline moiety. acs.orgnih.gov This method relies on a Groebke–Blackburn–Bienaymé reaction/SNAr/ring-chain azido-tautomerization sequence. acs.orgnih.gov
Ultrasonication-Mediated Synthesis
Ultrasonication has emerged as a valuable green chemistry tool for the synthesis of heterocyclic compounds, including quinoline derivatives. This technique utilizes the energy of sound waves to induce chemical reactions, often leading to shorter reaction times, higher yields, and milder reaction conditions compared to conventional methods. semanticscholar.orgtandfonline.com
A facile and catalyst-free synthesis of 6H-1-benzopyrano[4,3-b]quinolin-6-ones has been achieved by reacting 4-chloro-2-oxo-2H-chromene-3-carbaldehyde with various aromatic amines under ultrasound irradiation. nih.gov This method provides a straightforward route to these complex heterocyclic systems.
Ultrasound has also been effectively used in the synthesis of hydrazine (B178648) carboxamides in an environmentally friendly water-glycerol solvent system. tandfonline.com This approach offers superior yields and is considered a green and efficient method. tandfonline.com The synthesis of substituted pyrazolones has also been successfully carried out under solvent-free conditions with the aid of ultrasound. semanticscholar.org
Furthermore, a one-pot, ultrasound-assisted, solvent- and catalyst-free method has been developed for the synthesis of bound-type fused bis-heterocycles containing a quinoline moiety, showcasing the power of ultrasonication in promoting complex multi-component reactions. acs.orgnih.gov
Biocatalytic and Photocatalytic Approaches
The quest for highly selective and environmentally benign synthetic methods has led to the exploration of biocatalytic and photocatalytic approaches for the synthesis of quinoline derivatives. These methods offer the potential for high enantioselectivity and the use of renewable resources like light.
Photocatalysis has been employed for the synthesis of tetrahydroquinolines from N,N-dimethylanilines and maleimides using natural chlorophyll (B73375) as a green photosensitizer in the presence of visible light and air. acs.org This reaction proceeds via a direct sp³ C–H bond functionalization. The combination of photocatalysis and biocatalysis has also been explored. For instance, a concurrent biocatalytic reduction and photocatalytic oxidation process has been developed for the deracemization of sulfoxides, a transformation relevant to the synthesis of chiral molecules. d-nb.info
In the realm of biocatalysis, enzymes are being engineered to perform novel transformations. For example, a flavin-dependent enzyme has been developed for the radical-mediated enantioselective trifluoromethylation, a challenging but important transformation in medicinal chemistry. researchgate.net While direct biocatalytic routes to this compound are still under development, these examples showcase the potential of biocatalysis and photocatalysis to provide novel and sustainable synthetic pathways for fluorinated heterocycles. d-nb.inforesearchgate.net
One-Pot Synthetic Protocols for Enhanced Efficiency
One-pot synthetic protocols, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, reduced waste, and time savings. Several one-pot methods have been developed for the synthesis of quinoline derivatives.
A notable example is the L-proline catalyzed three-component reaction of aromatic aldehydes, 4-hydroxy-1-methylquinolin-2(1H)-one, and Meldrum's acid to produce 4-aryl-6-methyl-3,4-dihydro-2H-pyrano[3,2-c]quinolin-2,5(6H)-diones in high yields. nih.gov This protocol features mild reaction conditions and an easy work-up procedure. nih.gov
Another efficient one-pot synthesis involves a Groebke–Blackburn–Bienaymé reaction/SNAr/ring-chain azido-tautomerization strategy, which is performed under solvent- and catalyst-free conditions with ultrasound assistance to synthesize fused bis-heterocycles containing a quinoline moiety. acs.orgnih.gov The synthesis of thiazolo[3,2-a]pyrimidine derivatives has also been achieved through a one-pot, three-component reaction using p-toluenesulfonic acid as a catalyst. raco.cat
Furthermore, hexafluoroisopropanol (HFIP) has been utilized as an effective medium for the one-pot synthesis of quinoxaline (B1680401) derivatives at room temperature, with the solvent being readily recoverable for reuse. researchgate.net Copper-catalyzed cascade annulation reactions of heterocumulenes, alkynes, and diaryliodonium salts also provide a novel one-pot pathway to various quinoline derivatives. acs.org
Table 2: Examples of One-Pot Synthetic Protocols for Quinoline Derivatives
| Reactants | Catalyst/Solvent | Product | Yield | Reference |
| Aromatic aldehydes, 4-hydroxy-1-methylquinolin-2(1H)-one, Meldrum's acid | L-proline | 4-aryl-6-methyl-3,4-dihydro-2H-pyrano[3,2-c]quinolin-2,5(6H)-diones | High | nih.gov |
| Aldehyde, 2-aminoazine, isocyanide | Ultrasound, Solvent-free | Fused bis-heterocycles with quinoline moiety | Good to Excellent | acs.orgnih.gov |
| 5-((4-aminophenyl)(4-fluorophenyl)methyl)-8-hydroxyquinoline, 2-oxo-2-phenylethyl isothiocyanate, malononitrile | p-TSA | 5-(4-fluoro-phenyl)-3-(8-hydroxy-quinolin-5-yl)-7-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carbonitrile | Not specified | raco.cat |
| Aryl 1,2-diamine, 1,2-dicarbonyl compound | Hexafluoroisopropanol (HFIP) | Quinoxaline derivatives | High | researchgate.net |
| Heterocumulenes, alkynes, diaryliodonium salts | CuOTf | Quinoline derivatives | Good | acs.org |
Synthesis of Key Intermediates and Precursors
A common precursor for many fluoroquinolone derivatives is 6-fluoro-3-piperidin-4-yl-1,2-benzisoxazole hydrochloride. google.com Its synthesis and purification are critical steps in the production of several pharmaceutical compounds. The process often involves the formation of an acid addition salt, such as a tartrate salt, to facilitate purification before converting it to the hydrochloride salt. google.com
The synthesis of various functionalized quinoline derivatives often starts from simpler, appropriately substituted precursors. For instance, a series of novel α-amino acid functionalized 6-fluoro quinolone derivatives have been synthesized starting from a quinoline ester. researchgate.net Similarly, the synthesis of 2,7-dichloro-6-fluoroquinoline-3-carbaldehyde from 3-chloro-4-fluoroaniline serves as a key step to access a variety of 3-substituted quinoline derivatives. jmpas.com
The synthesis of 4-hydrazinoquinolin-2-ones, which are key intermediates for further derivatization, begins with 4-hydroxy quinolin-2-one and its 6-fluoro analogue. researchgate.net The synthesis of 4-hydroxy-2-quinolone analogues can be achieved through the condensation of β-enaminones with diethyl malonate. nih.gov These β-enaminones themselves are prepared from the condensation of dimedone or cyclohexanedione with primary aromatic amines. nih.gov
Structural Elucidation and Spectroscopic Characterization
Advanced Spectroscopic Techniques for Molecular Structure Confirmation
Spectroscopic methods are fundamental in elucidating the molecular structure of 6-fluoro-1H-quinolin-2-one by probing the interactions of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for detailing the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of 6-fluoro-1H-quinolin-2-one in DMSO-d₆ reveals distinct signals corresponding to each proton in the molecule. A broad singlet observed at approximately 11.84 ppm is characteristic of the N-H proton of the quinolinone ring. The spectrum also shows a doublet at 7.89 ppm (J = 9.6 Hz) and another at 6.57 ppm (J = 9.6 Hz), corresponding to the vinyl protons on the pyridinone ring. Signals for the protons on the fluorinated benzene (B151609) ring appear as a doublet of doublets at 7.55 ppm (J = 9.2, 2.8 Hz), a triplet of doublets at 7.41 ppm (J = 8.8, 2.8 Hz), and a doublet of doublets at 7.32 ppm (J = 9.0, 4.9 Hz).
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides insight into the carbon skeleton. For 6-fluoro-1H-quinolin-2-one in DMSO-d₆, the carbonyl carbon (C=O) resonates at approximately 162.11 ppm. The carbon bearing the fluorine atom shows a characteristic splitting, with a chemical shift around 158.52 and 156.16 ppm. The remaining carbon signals are observed at 139.90, 136.04, 123.66, 120.16, 118.95, 118.71, 117.39, 113.22, and 112.99 ppm, confirming the nine distinct carbon environments in the molecule.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for 6-fluoro-1H-quinolin-2-one | ¹H NMR (400 MHz, DMSO-d₆) | ¹³C NMR (100 MHz, DMSO-d₆) | | :--- | :--- | | Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment | | 11.84 (s, 1H) | N-H | 162.11 | C=O | | 7.89 (d, J = 9.6 Hz, 1H) | C4-H | 158.52, 156.16 | C-F | | 7.55 (dd, J = 9.2, 2.8 Hz, 1H) | Aromatic C-H | 139.90 | Aromatic C | | 7.41 (td, J = 8.8, 2.8 Hz, 1H)| Aromatic C-H | 136.04 | Aromatic C | | 7.32 (dd, J = 9.0, 4.9 Hz, 1H)| Aromatic C-H | 123.66 | Aromatic C | | 6.57 (d, J = 9.6 Hz, 1H) | C3-H | 120.16 | Aromatic C | | | | 118.95 | Aromatic C | | | | 118.71 | Aromatic C | | | | 117.39 | Aromatic C | | | | 113.22 | Aromatic C | | | | 112.99 | Aromatic C |
IR and FTIR spectroscopy are utilized to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. figshare.com In the IR spectrum of a related compound, 5-(((6-fluoro-quinolin-2-(1H)-one)-3-yl)-methylene)-2-sulfanylideneimidazolidin-4-one, characteristic peaks were observed for the carbonyl group (C=O) of the quinolinone ring around 1644 cm⁻¹. mdpi.com The N-H stretching vibration typically appears as a broad band in the region of 3200-3400 cm⁻¹. Aromatic C-H stretching vibrations are generally observed between 3000 and 3100 cm⁻¹, while the C=C stretching vibrations of the aromatic rings appear in the 1400-1600 cm⁻¹ region. rsc.org The C-F bond exhibits a strong absorption in the fingerprint region, typically between 1000 and 1400 cm⁻¹.
Table 2: General IR Absorption Ranges for Functional Groups in 6-fluoro-1H-quinolin-2-one
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
|---|---|
| N-H Stretch | 3200 - 3400 |
| Aromatic C-H Stretch | 3000 - 3100 |
| C=O Stretch (Amide) | ~1644 |
| Aromatic C=C Stretch | 1400 - 1600 |
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) offers highly accurate mass measurements, which aids in determining the precise molecular formula. For 6-fluoro-1H-quinolin-2-one, the expected monoisotopic mass is approximately 163.0433 g/mol . jomardpublishing.com HRMS analysis using Electrospray Ionization (ESI) in positive ion mode would show a peak for the protonated molecule [M+H]⁺. The calculated m/z for (C₉H₆FNO) [M+H]⁺ is 164.0506, with experimental measurements yielding a value of 164.0492, confirming the elemental composition.
Table 3: HRMS Data for 6-fluoro-1H-quinolin-2-one
| Ion | Calculated m/z | Measured m/z |
|---|
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. Quinolinone derivatives typically exhibit multiple absorption bands in the UV-Vis region due to π → π* and n → π* transitions. msu.edu For a related derivative, N′-[(E)-(6-fluoro-2-hydroxyquinoline-3-yl)methylidene]pyridine-3-carbohydrazide, a maximum absorption (λmax) was observed at 383 nm. researchgate.net The absorption spectrum of 6-fluoro-1H-quinolin-2-one is expected to show characteristic peaks related to the conjugated bicyclic system, with the position and intensity of these peaks being influenced by the solvent polarity.
X-ray Crystallography for Absolute Stereochemistry and Conformation
X-ray crystallography is a powerful technique that provides precise information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and crystal packing. doi.org While specific X-ray crystallographic data for 6-fluoro-1H-quinolin-2-one was not found in the searched literature, the structures of numerous closely related fluoroquinolone derivatives have been determined. doi.orgvulcanchem.comacs.org These studies reveal that the quinolinone ring system is generally planar. The crystal packing is often stabilized by intermolecular interactions such as hydrogen bonding (e.g., N-H···O) and π-π stacking interactions between the aromatic rings. jomardpublishing.com For analogous compounds, single-crystal X-ray diffraction analysis confirms the molecular geometry and provides insights into the supramolecular architecture. doi.org
Mechanistic Investigations of Chemical Transformations Involving 6 Fluoro 6h Quinolin 2 One
Reaction Pathway Elucidation
Understanding the reaction pathways of 6-fluoro-6H-quinolin-2-one is fundamental to controlling reaction outcomes and designing efficient synthetic routes. This section explores several key reaction types.
Nucleophilic Substitution Reactions at the C-6 Fluorine Atom
The fluorine atom at the C-6 position of the quinoline (B57606) ring can be susceptible to nucleophilic substitution, a reaction of significant interest for introducing diverse functional groups. The electron-withdrawing nature of the fluorine atom can activate the aromatic ring for nucleophilic attack.
In related quinoline systems, nucleophilic aromatic substitution (SNAr) has been observed where the fluorine atom is displaced by various nucleophiles. For instance, in a similar compound, 6-fluoro-2-methylquinolin-4-ol (B106100), the fluorine atom can be substituted by nucleophiles such as amines or thiols. These reactions are typically carried out under basic conditions using reagents like sodium amide (NaNH2) or thiourea. The reaction proceeds through a bimolecular mechanism where the nucleophile attacks the carbon bearing the fluorine, forming a Meisenheimer-like intermediate, followed by the expulsion of the fluoride (B91410) ion. dalalinstitute.com The rate of these reactions is influenced by the strength of the nucleophile and the stability of the intermediate.
It's important to note that the reactivity of the C-6 position is also influenced by other substituents on the quinoline ring. For example, the presence of an electron-withdrawing nitro group at an adjacent position can further facilitate nucleophilic substitution.
Oxidation and Reduction Pathways
Oxidation and reduction reactions of the quinolinone core can lead to a variety of derivatives with different oxidation states and functionalities. A redox reaction involves the transfer of electrons between chemical species. khanacademy.org Oxidation is characterized by an increase in oxidation number, while reduction involves a decrease. khanacademy.orglibretexts.org
Oxidation: The quinolinone ring system can undergo oxidation, although specific studies on this compound are limited. In analogous compounds like 6-fluoro-2-methylquinolin-4-ol, the hydroxyl group can be oxidized to a quinone derivative using common oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3).
Reduction: The quinoline ring is susceptible to reduction, which can lead to the formation of tetrahydroquinoline derivatives. Common reducing agents such as sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4) are often employed for this purpose. The asymmetric hydrogenation of quinolines to produce chiral tetrahydroquinolines is a particularly important transformation, with catalysts like chiral cationic η6-arene N-tosylethylenediamine Ru(II) complexes showing high efficiency and enantioselectivity. pku.edu.cn The mechanism of this ruthenium-catalyzed hydrogenation is proposed to proceed via an ionic and cascade reaction pathway involving 1,4-hydride addition, isomerization, and then 1,2-hydride addition. pku.edu.cn
In nitro-substituted analogs, such as 6-fluoro-7-nitro-1,2,3,4-tetrahydroquinolin-2-one, the nitro group can be selectively reduced to an amino group under catalytic hydrogenation conditions (e.g., H₂ with Pd/C catalyst), a critical step in the synthesis of various pharmaceutical intermediates.
Cascade Reactions and Hydride Transfer Processes
Cascade reactions, also known as tandem or domino reactions, offer an efficient approach to synthesizing complex molecules from simple starting materials in a single operation. acs.org These reactions often involve hydride transfer steps.
A notable example is the palladium-catalyzed cascade reaction of o-aminocinnamonitriles with arylhydrazines to produce quinolines. nih.gov Mechanistic studies suggest this process involves a sequential denitrogenative addition followed by an intramolecular cyclization. nih.gov
Hydride transfer reactions are fundamental to many organic transformations. rsc.org In the context of quinoline synthesis, water-promoted cascade reactions involving a vulcanchem.com-hydride shift have been developed. rsc.org This process typically starts with a Knoevenagel condensation, followed by a vulcanchem.com-hydride transfer, cyclization, and subsequent steps like hydrolysis and decarboxylation to yield substituted tetrahydroquinolines and 3,4-dihydroquinolin-2(1H)-ones. rsc.org The hydride shift process involves the transfer of a hydride from a donor, such as a C(sp3)–H bond adjacent to a heteroatom, to an acceptor, like an electro-deficient alkene. frontiersin.org
Intramolecular Cyclization Mechanisms
Intramolecular cyclization is a key strategy for constructing the quinoline ring system and other fused heterocyclic structures. The mechanism often depends on the specific precursors and reaction conditions.
For instance, the synthesis of 6-fluoro-2-methylquinolin-4-ol can be achieved through the cyclization of an acetanilide (B955) derivative in diphenyl ether at high temperatures (250°C). This reaction is analogous to the Skraup reaction and involves intramolecular condensation to form the quinoline core. Another approach involves the cyclization of 3-(4-fluorophenylamino)propionic acid using polyphosphoric acid (PPA) at 90–110°C to yield 6-fluoro-2,3-dihydroquinolin-4(1H)-one. vulcanchem.com
More complex intramolecular cyclizations can also occur. For example, the bromination of the furanoquinoline alkaloid haplophyllidine (B94666) with molecular bromine or N-bromosuccinimide leads to intramolecular cyclization, forming additional ring systems. nih.gov Triflic anhydride/2-fluoropyridine can promote domino intramolecular cycloaddition reactions of N-phenyl-ortho-propynyloxy benzamides to synthesize 6H-chromeno[4,3-b]quinolines under mild conditions. arkat-usa.org
Isomerization Phenomena
Isomerization, the process by which a molecule is transformed into an isomer with a different arrangement of atoms, can be observed in quinoline chemistry. One significant type of isomerization is tautomerism. For example, quinolinones with a 4-keto group can exhibit enol-keto tautomerism, which influences their reactivity. vulcanchem.com
In the context of asymmetric hydrogenation of quinolines, isomerization of an intermediate is a key step in the proposed catalytic cycle. pku.edu.cn Following a 1,4-hydride addition to the quinoline ring, an isomerization step occurs before the final 1,2-hydride addition to yield the tetrahydroquinoline product. pku.edu.cn
Radical Reaction Mechanisms
Radical reactions provide a powerful avenue for the synthesis and functionalization of quinoline derivatives. These reactions involve intermediates with unpaired electrons and can be initiated by various methods, including the use of radical initiators, transition metal catalysis, photoredox catalysis, and electrochemical methods. mdpi.com
The generation of a radical can lead to subsequent cyclization. For example, visible light can induce the generation of a sulfonyl-centered radical from TsSePh, which then attacks the double bond of an N-(2-cyanophenyl)-N-methyl-methacrylamide. mdpi.com The resulting carbon-centered radical intermediate undergoes intramolecular cyclization onto the nitrile group to form quinoline-2,4-dione derivatives. mdpi.com
Another example involves the K2CO3-promoted radical cyclization of N-aryl-β-bromo-α,β-unsaturated amides under microwave irradiation to synthesize quinolin-2(1H)-ones. acs.org Experimental evidence, such as the quenching of the reaction in the presence of radical scavengers, supports a radical pathway for this transformation. acs.org
Furthermore, radical-mediated cycloadditions can be used to form fused tricyclic systems. For instance, the intramolecular cycloaddition of a pyrroloquinazoline derivative can be achieved using tert-butyl nitrite (B80452) (TBN) as a radical initiator.
Influence of Reaction Conditions on Mechanistic Pathways
The mechanistic pathways of chemical transformations involving this compound and related fluoroquinoline structures are highly sensitive to the employed reaction conditions. Factors such as temperature, solvent, the nature of the catalyst or promoter, and the energy source can dictate the regioselectivity, reaction rate, and even the fundamental nature of the reaction mechanism, leading to different products.
Temperature:
Temperature is a critical parameter that can influence reaction outcomes. For instance, in the synthesis of certain quinoline and quinolone derivatives, temperature can dramatically accelerate the formation of the quinolone structure. nih.gov In syntheses involving cyclization, precise temperature control is essential to ensure complete ring closure while avoiding decomposition or the formation of byproducts from over-oxidation. In the synthesis of 7-amino-6-fluoro-2-(trifluoromethyl)quinoline, the reaction temperature was found to significantly impact the yield of the final product, demonstrating the delicate balance required for optimal transformation. Similarly, in the formation of quinoline derivatives from 1,3-phenylenediamine and 4,4,4-trifluoroacetoacetate, the same fluorescent compounds were formed at both 50 °C and 110 °C; however, the higher temperature drastically accelerated the formation of the quinolone derivative. nih.gov
Catalysts and Promoters:
The choice of catalyst or promoter is fundamental in directing the course of a reaction. In the transition-metal-free synthesis of quinolin-2(1H)-ones via microwave-assisted cyclization, the selection of a weak base as a promoter has a profound effect on the product yield. acs.org Studies have shown that while bases like Cs₂CO₃ and K₃PO₄ provide moderate yields, KOtBu and K₂CO₃ can lead to significantly higher yields, indicating a base-dependent reaction mechanism. acs.org
Table 1: Effect of Different Bases on the Microwave-Assisted Cyclization to Form Quinolin-2(1H)-ones. acs.org
| Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| - | 150 | 2 | Trace |
| Cs₂CO₃ | 150 | 2 | 34 |
| K₃PO₄ | 150 | 2 | 72 |
| KOtBu | 150 | 2 | 90 |
| K₂CO₃ | 150 | 2 | 95 |
Furthermore, transition metal catalysts play a pivotal role in functionalization reactions of the fluoroquinoline core. In the iridium-catalyzed C7–H borylation of 6-fluoroquinolines, the ligand choice is crucial for high efficiency. acs.org While 1,10-phenanthroline (B135089) (phen) can be used, 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) demonstrates superior reactivity under identical conditions, leading to near-quantitative yields. acs.org Subsequent palladium-catalyzed Suzuki–Miyaura and Buchwald-Hartwig amination reactions rely on specific palladium catalysts and ligands, such as Pd(PPh₃)₄ or a combination of Pd₂(dba)₃ and RuPhos, to achieve high-yielding C-C and C-N bond formations. acs.org
Table 2: Influence of Catalysts and Reagents on Suzuki-Miyaura and Buchwald-Hartwig Couplings of C7-Functionalized 6-Fluoroquinolines. acs.org
| Reaction Type | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Product |
|---|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | K₃PO₄ | THF/H₂O | 60 | 18 | C7-Aryl substituted |
| Suzuki-Miyaura | Pd(dba)₂ / P(o-tol)₃ | Na₂CO₃ | THF/H₂O | 50 | 24 | C7-Indolyl substituted |
| Buchwald-Hartwig | Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | 80 | 16 | C7-Piperidinyl substituted |
Solvents:
Solvents can profoundly influence reaction mechanisms through their polarity, coordinating ability, and capacity to stabilize transition states. nih.gov Fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE) have been shown to have a remarkable beneficial effect on the reactivity, site-selectivity, and stereoselectivity of various C-H activation reactions. rsc.org In the iridium-catalyzed borylation of 6-fluoroquinolines, tetrahydrofuran (B95107) (THF) was identified as the most effective solvent, although methyl tert-butyl ether (MTBE) also provided very good conversion. acs.org The choice of solvent is also critical in catalyst-free multicomponent reactions for synthesizing quinolinone derivatives, where dichloromethane (B109758) was found to be superior in terms of yield and reaction time compared to other solvents or solvent-free conditions. researchgate.net
Electrocatalytic vs. Thermal Conditions:
Derivatization and Structural Modification Strategies
Functionalization at Various Positions of the Quinolone Nucleus
Strategic functionalization at the N-1, C-3, and C-7 positions, among others, has been a primary focus in the medicinal chemistry of fluoroquinolones. These modifications are crucial for modulating the compound's interaction with biological targets.
The carboxylic acid group at the C-3 position is a critical feature of many quinolone derivatives and is essential for their interaction with biological targets like bacterial gyrase. mdpi.com This functional group is a versatile handle for various modifications. For example, it can be converted into esters, amides, carbamates, and ureas. scispace.com A common derivatization involves the reaction of the C-3 carboxylate with hydrazines to form the corresponding hydrazide. ekb.eg This hydrazide can then serve as a precursor for further functionalization, such as the synthesis of quinolone-acylated arabinose hydrazones. ekb.eg Additionally, the carboxyl group can be reacted with amino acid methyl esters, leading to the formation of peptide-like conjugates. mdpi.com These modifications can influence the compound's solubility, cell permeability, and target-binding affinity.
The C-7 position is a key site for introducing diversity into the quinolone scaffold, and modifications here profoundly impact the spectrum and potency of biological activity. A widely employed strategy is the introduction of nitrogen-containing heterocyclic moieties, with the piperazinyl group being a hallmark of many clinically useful fluoroquinolones. d-nb.info The synthesis often involves the nucleophilic substitution of a halogen (typically chlorine or fluorine) at the C-7 position with a desired cyclic amine, such as piperazine (B1678402) or its derivatives. researchgate.netmdpi.com
Researchers have synthesized a wide array of C-7 substituted analogs, including those with 2-(fluoromethyl)piperazine and hexahydro-6-fluoro-1H-1,4-diazepine (fluorohomopiperazine). nih.gov Further modifications of the C-7 piperazinyl ring itself have been explored, such as the introduction of an additional carbopiperazinyl group or substituted benzoyl moieties. mdpi.comnih.gov These derivatizations aim to enhance target interactions and overcome resistance mechanisms.
Table 1: Examples of C-7 Substituents on the 6-fluoro-quinolin-2-one Core
| C-7 Substituent | Precursor for Substitution | Reference |
| Piperazine | 7-Chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid | mdpi.com |
| 2-(Fluoromethyl)piperazine | Not Specified | nih.gov |
| Hexahydro-6-fluoro-1H-1,4-diazepine | Not Specified | nih.gov |
| 4-(Carbopiperazin-1-yl)piperazinyl | Ciprofloxacin (B1669076) (contains a C-7 piperazinyl group) | mdpi.com |
| Substituted cyclic amino groups | 7-Chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid | researchgate.net |
Conjugating α-amino acids to the fluoroquinolone scaffold is a strategy employed to potentially enhance solubility and create novel biological activities. researchgate.net This functionalization can be achieved by linking various α-amino acids to the core structure. A series of novel α-amino acid functionalized 6-fluoro quinolone derivatives have been synthesized from a quinoline (B57606) ester precursor in a multi-step process. researchgate.netresearchgate.net This approach leverages the biocompatibility of amino acids to generate hybrid molecules. researchgate.net The incorporation of these building blocks of proteins can modify the physicochemical properties of the parent quinolone. researchgate.net
The introduction of hydroxyl and methyl groups onto the quinolone nucleus can also modulate its properties. For example, 4-hydroxy-quinolin-2-one derivatives can serve as key intermediates for further synthesis. mdpi.comekb.eg The hydroxyl group can be a precursor for other functional groups; for instance, it can be converted to a chloro group, which can then undergo various nucleophilic substitution reactions. mdpi.com Methyl substitutions have also been explored. The synthesis of 4-chloro-8-methylquinolin-2(1H)-one demonstrates the incorporation of a methyl group on the benzene (B151609) ring portion of the quinolone system. mdpi.com The presence of such small hydrophobic moieties can influence the molecule's binding to target sites. scispace.com
Heteroatom Inclusion and Fused Ring Systems
Expanding the core quinolone structure through the inclusion of other heteroatoms or the fusion of additional ring systems represents a significant strategy for creating novel chemical entities. This approach leads to polynuclear heterocyclic systems with potentially unique three-dimensional shapes and electronic properties. tandfonline.com
The synthesis of fused heterocycles can involve the annulation of rings onto the quinoline core at either the heterocyclic or carbocyclic portion. tandfonline.com For example, 5,6-diaminoquinolones can serve as starting materials for the synthesis of imidazo[4,5-f]quinoline and triazolo[4,5-f]quinoline derivatives. researchgate.net These fused systems create a more rigid and complex molecular architecture. Another approach involves the tandem condensation of precursors to build a 5,6-fused 2-pyridone ring system onto a cyclic ketone, a strategy that can be adapted to quinolone structures. organic-chemistry.orgnih.gov
Furthermore, heteroatoms like sulfur have been incorporated into the quinolone ring. The synthesis of methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate illustrates the introduction of a sulfur atom at the C-2 position, creating a thioquinoline derivative. mdpi.com Such modifications significantly alter the electronic distribution and potential hydrogen bonding capabilities of the molecule.
Synthesis of Thiazetoquinolone Derivatives
While the direct synthesis of thiazetoquinolone derivatives from 6-fluoro-6H-quinolin-2-one is not extensively documented in readily available literature, a plausible synthetic route can be extrapolated from established methods for the synthesis of thiazole-containing compounds. A potential strategy involves the reaction of a suitable precursor derived from this compound with a reagent that can form the thiazole (B1198619) ring.
For instance, a common method for thiazole synthesis is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide. To apply this to the this compound scaffold, one would first need to introduce a reactive handle, such as an α-haloketone moiety, at a suitable position on the quinolinone ring. Subsequent reaction with a thioamide would then lead to the formation of the desired thiazetoquinolone derivative. The specific reaction conditions and the choice of thioamide would allow for the introduction of various substituents on the thiazole ring, enabling the exploration of structure-activity relationships.
Another approach could involve the use of 2-bromo-1-(substituted)-ethan-1-one derivatives reacting with heterocyclic amines, a method that has been successfully employed for the synthesis of various thiazole derivatives. The application of this method to a suitably functionalized this compound derivative could provide a pathway to novel thiazetoquinolone compounds.
Triazole and Quinoxaline (B1680401) Fused Quinolones
The fusion of triazole and quinoxaline rings to the this compound core represents a promising strategy for generating novel compounds with potentially enhanced biological activities. Several synthetic methodologies have been developed for the synthesis of triazolo-quinolines and quinoxalino-quinolines, which could be adapted for the specific starting material of this compound.
For the synthesis of triazole-fused quinolones, a common approach involves the use of a precursor containing an azide (B81097) group. For example, a 4-azido-6-fluoro-quinolin-2-one derivative could be reacted with an active methylene (B1212753) compound, such as a dione, to afford a 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-one. This method has been shown to produce high yields of the desired triazole-substituted quinolones. Another strategy involves the intramolecular cyclization of a suitable precursor. For instance, 5-substituted-phenyl-4,5-dihydro-1,2,4-triazolo[4,3-a]quinolines have been synthesized from 3-substituted-phenyl-N-phenyl-acrylamide as a starting material. This approach could potentially be adapted to start from a 6-fluoro-substituted analogue.
The synthesis of quinoxaline-fused quinolones can be achieved through the condensation of a diamine with a dicarbonyl compound. A plausible route would involve the introduction of an ortho-diamino functionality onto the this compound ring, followed by condensation with a suitable dicarbonyl compound to form the quinoxaline ring. The choice of the dicarbonyl compound would allow for the introduction of various substituents on the newly formed quinoxaline ring. The reactivity of the starting quinoxalin-2-one derivatives can be modulated by various functional groups, influencing the outcome of cyclization and substitution reactions.
Pyrrolo[3,2,1-ij]quinolin-2-one Hybrid Derivatives
The synthesis of pyrrolo[3,2,1-ij]quinolin-2-one hybrid derivatives from this compound presents a synthetic challenge due to the specific tricyclic ring system. However, general strategies for the synthesis of pyrrolo-quinoline systems can provide insights into potential synthetic routes.
One approach involves the cyclization of suitably substituted indole (B1671886) precursors. For example, a range of 7,9-dimethoxypyrrolo[3,2,1-ij]quinolines have been prepared by the cyclization of 7-formyl-1-diethylcarbethoxyindoles. To apply this to the target compound, a 6-fluoro-substituted indole with appropriate functional groups would be required as a starting material.
Another strategy could involve a multi-component reaction. For instance, an efficient synthesis of functionalized tetrahydrospiro[indoline-3, 2′-quinoline] derivatives has been developed through a four-component reaction of arylamines, dimethyl acetylenedicarboxylate, isatins, and a cyclohexane-1,3-dione. While this does not directly yield the desired pyrrolo[3,2,1-ij]quinolin-2-one system, it demonstrates the feasibility of constructing complex quinoline-containing scaffolds through multi-component reactions. The development of a specific multi-component reaction involving a 6-fluoro-substituted precursor could be a viable route to the target hybrid derivatives. The synthesis of various pyrrolo[3,4-c]quinoline-1,3-diones has been achieved through a pyrazole-promoted diketene-based reaction, highlighting the diverse synthetic strategies available for constructing such fused systems.
Design of Analogs with Varied Electronic and Steric Effects
The design of analogs of this compound with varied electronic and steric effects is a key aspect of medicinal chemistry, aiming to optimize the compound's interaction with its biological target. The fluorine atom at the 6-position plays a crucial role in this regard.
Structure-activity relationship (SAR) studies of fluoroquinolones have provided valuable insights into the optimal electronic and steric properties for antibacterial activity. It has been shown that in addition to the 6-fluoro group, substituents at the 1, 7, and 8-positions are critical for potent antimicrobial activity. For instance, a cyclopropyl (B3062369) group at the 1-position is often optimal, while various heterocyclic substituents at the 7-position can modulate the spectrum of activity. The introduction of a second fluorine atom at the 8-position can further improve drug absorption and half-life, though it may also increase photosensitivity.
The following table summarizes the key structural modifications and their impact on the properties of fluoroquinolone analogs:
| Position of Substitution | Substituent | Effect on Properties |
| 1 | Cyclopropyl | Optimal for antibacterial activity |
| 6 | Fluorine | Enhances lipophilicity and cell penetration |
| 7 | Heterocyclic rings (e.g., piperazine) | Modulates spectrum of activity |
| 8 | Fluorine | Can improve absorption and half-life |
By systematically varying the substituents at these key positions on the this compound scaffold, it is possible to fine-tune the electronic and steric properties of the molecule to achieve desired biological effects.
Computational Chemistry and Molecular Modeling Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For quinoline (B57606) derivatives, DFT calculations, often using the B3LYP functional with a 6-311G basis set, are employed to determine quantum molecular descriptors. researchgate.netresearchgate.netdergipark.org.tr These calculations are crucial for understanding the molecule's reactivity, stability, and spectroscopic properties. dergipark.org.tr
The introduction of a fluorine atom at the C6 position of the quinolin-2-one core significantly influences the molecule's electronic charge distribution. researchgate.net This substitution can alter the energies of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity; a smaller gap generally implies higher reactivity.
Molecular Electrostatic Potential (MEP) maps, derived from DFT calculations, visualize the charge distribution and are used to predict sites for electrophilic and nucleophilic attack. nih.gov For fluoroquinolones, the oxygen atoms of carbonyl groups often appear as the most electrophilic regions, while nitrogen atoms represent nucleophilic centers, making them key sites for intermolecular interactions. nih.gov
Table 1: Calculated Electronic Properties of Quinoline Derivatives from DFT Studies
| Property | Description | Typical Application in Drug Design |
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate an electron. | Predicts reactivity towards electrophiles. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron. | Predicts reactivity towards nucleophiles. |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO; indicates molecular stability and chemical reactivity. | A smaller gap suggests higher reactivity and potential bioactivity. |
| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and binding interactions. |
| Mulliken Charges | Provides the charge distribution over the individual atoms in the molecule. | Identifies atoms involved in electrostatic interactions. |
Molecular Docking Investigations of Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used to understand how quinoline derivatives, including 6-fluoro-6H-quinolin-2-one, interact with biological targets at an atomic level. nih.govnih.gov The process involves placing the ligand into the binding site of a target protein and evaluating the stability of the resulting complex using a scoring function. pusan.ac.kr
Docking simulations provide an estimation of the binding affinity, often expressed as a docking score or binding energy (in kcal/mol). pusan.ac.kr These values are used to rank potential drug candidates, with lower binding energies typically indicating a more stable protein-ligand complex and potentially higher inhibitory activity. pusan.ac.kr For quinoline derivatives, docking studies have been performed against various targets, including bacterial enzymes and viral proteases, to predict their potential as therapeutic agents. nih.govpusan.ac.kr For instance, studies on similar fluoroquinolone compounds targeting the main protease (Mpro) of SARS-CoV-2 have shown promising binding energies, suggesting their potential as viral inhibitors. nih.gov
Beyond predicting binding affinity, molecular docking reveals the specific types of interactions that stabilize the ligand-target complex. These interactions are crucial for understanding the mechanism of action and for guiding lead optimization. pusan.ac.kr
Hydrogen Bonding: These are critical for the specificity and stability of ligand binding. In quinoline derivatives, the keto group and the nitrogen atom in the quinoline ring are common hydrogen bond acceptors or donors. pusan.ac.kr
Hydrophobic Interactions: The aromatic rings of the quinoline scaffold frequently engage in hydrophobic interactions, such as π-π stacking and π-alkyl interactions, with nonpolar amino acid residues (e.g., histidine, phenylalanine) in the target's active site. pusan.ac.kr
The analysis of these interaction modes helps to rationalize the structure-activity relationships observed experimentally and provides a roadmap for designing new analogs with improved binding characteristics. pusan.ac.kr
Table 2: Example of Molecular Docking Results for a Fluoroquinolone Derivative
| Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interactions Observed |
| TcaR | 6LU7 | -9.2 | HIS42, GLN61, ASN20 | Hydrogen bonding, π-π stacking, π-cation. pusan.ac.kr |
| Mpro | 6LU7 | -8.5 | CYS145, HIS41, GLU166 | Hydrogen bonding, hydrophobic interactions. nih.gov |
| JAK2 | 3E62 | -7.8 | LEU932, VAL863 | Hydrogen bonding, π-sigma, alkyl interactions. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govfrontiersin.org For quinoline derivatives, 2D and 3D-QSAR models are developed to predict their activity against various targets, such as cancer cell lines or microbial pathogens. nih.govnih.gov
The process involves calculating a set of molecular descriptors for each compound in a dataset. These descriptors quantify various aspects of the molecular structure, including:
Constitutional Descriptors: Molecular weight, number of atoms, etc. researchgate.net
Topological Descriptors: Describing atomic connectivity. researchgate.net
Quantum Chemical Descriptors: HOMO/LUMO energies, dipole moment, etc., derived from DFT calculations. researchgate.netresearchgate.net
3D Descriptors: Steric and electrostatic fields (used in CoMFA and CoMSIA). nih.gov
Statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are then used to build a model that correlates these descriptors with the observed biological activity (e.g., pIC50). researchgate.netnih.gov A robust QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. researchgate.net
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. scielo.br For a molecule like this compound, understanding its preferred conformation is essential as the 3D shape of a molecule dictates how it fits into a biological target's binding site. nih.gov Computational methods, including DFT, are used to calculate the energies of different conformers to identify the most stable ones. nih.govmemphis.edu
Molecular Dynamics (MD) simulations provide a more dynamic view of the molecule's behavior over time. nih.gov By simulating the movements of atoms and molecules, MD can be used to:
Explore the conformational landscape of the ligand in different environments (e.g., in solution). nih.gov
Assess the stability of a ligand-protein complex obtained from molecular docking. nih.gov
Understand how the binding of a ligand may induce conformational changes in the target protein.
For fluoroquinolone precursors, MD simulations have been used to understand the rotational freedom of substituent groups, which can impact biological activity. nih.gov
Prediction of Synthetic Accessibility and Reaction Energetics
A critical aspect of drug design is ensuring that a promising virtual hit can be synthesized efficiently in the laboratory. Computational tools have been developed to predict the synthetic accessibility (SA) of a molecule. mdpi.com These algorithms often analyze the molecular complexity, the presence of complex ring systems, and the number of stereocenters. Other approaches build predictive models based on large databases of known chemical reactions, using machine learning to estimate how easily a molecule can be synthesized. mdpi.com
Furthermore, computational chemistry can be used to predict the energetics of proposed synthetic reactions. nih.gov By calculating the energies of reactants, transition states, and products, it is possible to estimate reaction barriers and enthalpies. This information helps chemists to assess the feasibility of a synthetic route before committing resources to experimental work. For complex heterocyclic systems like quinolinones, these predictions can be particularly valuable in designing efficient and high-yielding synthetic pathways. nih.gov
Investigations into Biological Activities Non Clinical Focus
Antimicrobial Activity Research
The antimicrobial potential of quinolin-2-one derivatives has been a significant area of study, building on the known efficacy of the broader quinolone class of antibiotics.
Derivatives of the quinolin-2-one scaffold have demonstrated broad-spectrum antibacterial activity, showing efficacy against a range of both Gram-positive and Gram-negative bacteria. aafp.orgnih.gov The spectrum of activity can be influenced by the specific chemical groups attached to the core quinolone structure. researchgate.net Generally, this class of compounds is active against Gram-negative organisms such as Escherichia coli and Pseudomonas aeruginosa, as well as Gram-positive bacteria like Staphylococcus aureus and Streptococcus pneumoniae. nih.govnih.govmsdmanuals.comresearchgate.net
Newer generation fluoroquinolones, which share the fluorinated quinoline (B57606) core, have expanded coverage against Gram-positive bacteria and atypical pathogens compared to earlier agents. aafp.orgnih.gov For instance, research into novel 1-ethyl-6-fluoro-7-[4-(1-alkyl-1,4-dihydropyridine-3-carbonyl)-piperazin-1-yl]-4-oxo-1,4-dihydro-quinoline-3-carboxylate derivatives showed activity against Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative). researchgate.net Similarly, another study on amino acid derivatives of quinolines confirmed their activity against these same representative bacterial strains. mdpi.com
| Bacterial Species | Gram Stain | Observed Activity of Quinolone Derivatives | Reference |
|---|---|---|---|
| Staphylococcus aureus | Positive | Active | nih.govresearchgate.netmdpi.com |
| Streptococcus pneumoniae | Positive | Active (Newer agents) | nih.govmsdmanuals.com |
| Bacillus subtilis | Positive | Active | researchgate.netmdpi.com |
| Escherichia coli | Negative | Active | nih.govresearchgate.netmdpi.com |
| Pseudomonas aeruginosa | Negative | Active | nih.govmsdmanuals.comresearchgate.netmdpi.com |
| Haemophilus influenzae | Negative | Active | msdmanuals.com |
The bactericidal effect of quinolone derivatives is primarily achieved by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV. msdmanuals.comyoutube.com These enzymes are crucial for managing the topological state of DNA during processes like replication and transcription. mdpi.com
DNA Gyrase (Topoisomerase II): This enzyme is responsible for introducing negative supercoils into bacterial DNA, which helps to relieve the torsional stress that builds up during the unwinding of the DNA helix for replication. youtube.com Quinolones bind to the complex formed between DNA gyrase and DNA. nih.govnih.gov This binding stabilizes the complex in a state where the DNA is cleaved, preventing the subsequent re-ligation step of the enzyme's action. mdpi.com This leads to a halt in DNA replication and the fragmentation of the bacterial chromosome, ultimately causing cell death. mdpi.com The binding affinity of the quinolone to this gyrase-DNA complex is a key determinant of its antibacterial potency. nih.gov DNA gyrase is the primary target in many Gram-negative bacteria. researchgate.net
Topoisomerase IV: This enzyme is structurally related to DNA gyrase and is essential for the separation of daughter chromosomes after a round of DNA replication. researchgate.net Quinolones also inhibit topoisomerase IV by trapping it on the DNA in a cleavage complex, similar to the mechanism with DNA gyrase. msdmanuals.comresearchgate.net This action prevents the segregation of replicated DNA into daughter cells, which is a lethal event for the bacteria. Topoisomerase IV is typically the main target of quinolones in many Gram-positive bacteria, such as Staphylococcus aureus. researchgate.net
The emergence of antibiotic-resistant bacteria, such as Methicillin-Resistant Staphylococcus aureus (MRSA), is a major public health concern. Consequently, significant research has been directed towards developing new agents effective against these strains. Several studies have explored the potential of quinolin-2-one derivatives to combat MRSA.
One study described the synthesis of various quinoline-2-one derivatives and tested their antibacterial action against a spectrum of multidrug-resistant Gram-positive bacteria, including MRSA. nih.gov Certain compounds in the series demonstrated significant activity. For example, compound 6c showed potent activity against MRSA with a Minimum Inhibitory Concentration (MIC) of 0.75 μg/mL. nih.gov Other derivatives, 6l and 6o , were also active, with MIC values of 1.50 μg/mL and 2.50 μg/mL against MRSA, respectively. nih.gov
Another research effort focused on 9-bromo substituted indolizinoquinoline-5,12-dione derivatives, which also possess a quinoline core. These compounds were screened against 100 clinical MRSA strains and showed potent antibacterial activity, with some derivatives having MIC₅₀ and MIC₉₀ values lower than 7.8 ng/mL. nih.gov These findings highlight the potential of the quinoline scaffold as a basis for developing new antibiotics to overcome existing resistance mechanisms. nih.gov
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Compound 6c | MRSA (ATCC 33591) | 0.75 µg/mL | nih.gov |
| Compound 6l | MRSA (ATCC 33591) | 1.50 µg/mL | nih.gov |
| Compound 6o | MRSA (ATCC 33591) | 2.50 µg/mL | nih.gov |
| Daptomycin (Reference) | MRSA (ATCC 33591) | 0.50 µg/mL | nih.gov |
In addition to antibacterial action, quinoline-based compounds have been investigated for their antifungal properties. lookchem.comnih.gov The introduction of fluorine atoms into the quinoline structure, a key feature of 6-fluoro-6H-quinolin-2-one, can significantly alter the compound's biological properties, including its antifungal activity. nih.gov
A study involving the synthesis of new fluorinated quinoline analogs found that several of these derivatives exhibited good antifungal activity against a panel of plant pathogenic fungi when tested at a concentration of 50 μg/mL. nih.gov For instance, certain compounds showed moderate to good activity (40-60% inhibition) against Alternaria solani and Pyricularia oryzae. nih.gov Notably, some derivatives displayed potent activity (>80% inhibition) against Sclerotinia sclerotiorum, and one compound showed an 80.8% inhibition rate against Rhizoctonia solani. nih.gov
Other research has identified 2,6-disubstituted quinoline derivatives with fungicidal activity against human pathogens like Candida albicans and the emerging pathogen Candida glabrata. nih.gov Some of these compounds had Minimal Fungicidal Concentration (MFC) values below 15 µM and were also effective against C. albicans biofilms. nih.gov
| Fungal Species | Compound Series | Observed Activity | Reference |
|---|---|---|---|
| Sclerotinia sclerotiorum | Fluorinated quinoline analogs (2b, 2e, 2f, 2k, 2n) | >80% inhibition at 50 µg/mL | nih.gov |
| Rhizoctonia solani | Fluorinated quinoline analog (2g) | 80.8% inhibition at 50 µg/mL | nih.gov |
| Candida albicans | 2,6-disubstituted quinolines (6-amide derivatives) | MFC values of 6.25–12.5 µM | nih.gov |
| Candida glabrata | 2,6-disubstituted quinolines (Compounds 1 and 5) | Fungicidal activity (MFC < 50 µM) | nih.gov |
Antiviral Activity Research
The structural versatility of the quinoline scaffold has also made it a subject of interest in the search for new antiviral agents. Derivatives have been evaluated for their ability to inhibit the replication of a variety of viruses.
Zika Virus (ZIKV): This mosquito-borne flavivirus has been a significant global health concern. Research has shown that compounds with a quinazolinone structure, which is related to quinolinone, can act as potent inhibitors of ZIKV replication. nih.govnih.gov In one study, a series of 2,3,6-trisubstituted quinazolinone compounds were found to exhibit potent anti-ZIKV activity, with some analogs showing 50% effective concentration (EC₅₀) values as low as 86 nM with no significant cytotoxicity. nih.govnih.gov These compounds were effective in blocking viral replication in both mammalian and mosquito cell lines. nih.gov Another study identified that the antimalarial drug chloroquine (B1663885), a 4-aminoquinoline, inhibits ZIKV replication by interfering with pH-dependent steps of the viral life cycle. mdpi.com
Chikungunya Virus (CHIKV): An alphavirus also transmitted by mosquitoes, CHIKV causes severe joint pain. nih.gov A quinazoline (B50416) derivative, 6-fluoro-quinazoline-2,4-diamine (DCR 137), was identified through in vitro screening as a potent inhibitor of CHIKV replication. nih.gov This compound demonstrated greater protection against the virus-induced cytopathic effect than the reference drug ribavirin (B1680618) and was also effective against another alphavirus, Ross River virus. nih.gov More recently, a study focused on a paulownin (B29309) derivative incorporating a quinolinic ring framework found it to be a potent and selective candidate against CHIKV, significantly reducing viral replication with an EC₅₀ value of 9.05 µM. ospfound.org
H1N1 Influenza Virus: Influenza viruses cause seasonal epidemics and occasional pandemics. nih.gov Research into isoquinolone derivatives identified a class of compounds that inhibit the influenza virus by targeting its polymerase activity. nih.gov While an initial hit compound showed potent activity with EC₅₀ values between 0.2 and 0.6 µM, it also had significant cytotoxicity. nih.gov Subsequent chemical modifications led to the discovery of a derivative with alleviated cytotoxicity that maintained antiviral activity. nih.gov Another study on low-molecular-weight fluorinated compounds also reported antiviral activity against the influenza A (H1N1) virus, with some compounds showing over 70% inhibition of viral reproduction at low concentrations. semanticscholar.org Furthermore, a 2-Methylquinazolin-4(3H)-one compound, isolated from a traditional Chinese herbal formula, demonstrated significant in vitro antiviral activity against H1N1 with a 50% inhibitory concentration (IC₅₀) of 23.8 μg/mL. mdpi.com
| Virus | Compound/Derivative Class | Key Finding (Potency) | Reference |
|---|---|---|---|
| Zika Virus (ZIKV) | 2,3,6-trisubstituted quinazolinones | EC₅₀ as low as 86 nM | nih.govnih.gov |
| Chikungunya Virus (CHIKV) | 6-fluoro-quinazoline-2,4-diamine (DCR 137) | Potent inhibition of viral replication | nih.gov |
| Chikungunya Virus (CHIKV) | Paulownin triazole-chloroquinoline derivative | EC₅₀ of 9.05 µM | ospfound.org |
| Influenza A (H1N1) | Isoquinolone derivatives | EC₅₀ of 9.9 to 18.5 µM (less toxic derivative) | nih.gov |
| Influenza A (H1N1) | 2-Methylquinazolin-4(3H)-one | IC₅₀ of 23.8 µg/mL | mdpi.com |
Inhibition of Viral Enzymes (e.g., HIV-1 Reverse Transcriptase)
The quinolinone scaffold has been a foundation for the rational design of novel inhibitors targeting viral enzymes, particularly those of the human immunodeficiency virus type 1 (HIV-1). Research has focused on the HIV-1 reverse transcriptase (RT), an essential enzyme for viral replication. unica.itmdpi.com RT possesses both DNA polymerase activity and a ribonuclease H (RNase H) domain, the latter being responsible for degrading the viral RNA template during reverse transcription. mdpi.com While many RT inhibitors target the polymerase function, the RNase H domain is also a validated and promising, yet untargeted, site for new antiviral agents. unica.itmdpi.com
Studies on rationally designed non-diketo acid inhibitors based on the quinolinone scaffold have demonstrated activity against the RNase H function of RT. unica.it Several synthesized derivatives were found to be active at micromolar concentrations against both RNase H and viral replication. unica.it The structural features of these quinolinone derivatives are crucial for their inhibitory potency. For instance, research has shown that the removal of a substituent at the 6-position of the quinolinonyl ring can lead to a significant loss of activity, highlighting the importance of this position for the molecule's biological function. unica.it While direct studies on this compound are limited in this specific context, the broader class of 6-desfluoroquinolones has been investigated as inhibitors of HIV-1 Tat-mediated transcription, indicating the potential for this chemical family to interfere with the viral life cycle through various mechanisms. nih.gov
Anticancer Activity Research (In Vitro and Mechanistic)
The quinoline and quinolinone core structures are prevalent in the development of anticancer agents, with derivatives showing a wide range of mechanistic actions. researchgate.net The presence of a fluorine atom, particularly at the C-6 position, is often considered crucial for enhancing bacterial cell penetration and DNA gyrase binding, a feature that has been explored for its potential in anticancer activity. researchgate.net
Inhibition of Cell Growth and Colony Formation in Cancer Cell Lines
Derivatives of the quinolinone scaffold have demonstrated significant cytotoxic and growth-inhibitory effects across a diverse panel of human cancer cell lines. Halogenated 2H-quinolinone derivatives, for example, have been screened for their cytotoxicity against breast (MCF-7) and liver (HepG-2) cancer cell lines, revealing good cytotoxicity and selectivity toward cancer cells compared to normal cells. nih.gov
Research into various fluorinated quinolone and quinolinone analogues has provided specific data on their antiproliferative potency. These studies underscore the ability of this class of compounds to inhibit the growth of various tumors in vitro.
| Compound Class/Derivative | Cancer Cell Line | Reported Activity | Source |
|---|---|---|---|
| Bis-quinoline Isomer (2a) | HCT116 (Colon) | IC₅₀ = 0.14 µM | mdpi.com |
| Bis-quinoline Isomer (2a) | HeLa (Cervical) | IC₅₀ = 0.14 µM | mdpi.com |
| Bis-quinoline Isomer (2b) | MCF-7 (Breast) | IC₅₀ = 0.3 µM | mdpi.com |
| 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one (45) | A549 (Lung) | IC₅₀ = 0.44 µM | nih.gov |
| 2-(2-fluorophenyl)-6,7-methylenedioxyquinolin-4-one (CHM-1) | CT-26 (Colorectal) | IC₅₀ ≈ 0.74 µM | nih.gov |
| Fluoroquinolone Derivatives (general) | A549 (Lung), HCT-116 (Colon) | Good potency in inhibiting growth | researchgate.net |
Modulation of Cellular Pathways (e.g., PI3K/Akt/mTOR pathway)
A key mechanism underlying the anticancer activity of quinoline derivatives is their ability to modulate critical cellular signaling pathways that control cell proliferation, survival, and growth. nih.gov The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is one of the most frequently dysregulated signaling cascades in human cancers and is a prime target for therapeutic intervention. nih.govmdpi.com
Several studies have identified quinoline-based compounds as potent inhibitors of this pathway. For instance, a 6-substituted quinoline derivative, 6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine, was discovered to be a potent mTOR inhibitor (IC₅₀ of 64 nM) and a strong disruptor of the entire PI3K-Akt-mTOR cascade in human leukemia (HL-60) cells. nih.gov Similarly, derivatives of the related quinazolinone scaffold have been shown to inhibit the ALK/PI3K/AKT signaling pathway in lung cancer cells. nih.gov These findings suggest that the quinoline core can serve as a scaffold for developing dual PI3K/mTOR inhibitors, which can effectively block tumor progression. nih.gov
Induction of Apoptosis and DNA Fragmentation
A hallmark of effective anticancer agents is the ability to induce programmed cell death, or apoptosis, in tumor cells. mdpi.com Quinolone and quinolinone derivatives have been shown to trigger this process through various mechanisms. Apoptosis is characterized by distinct morphological changes, including nuclear condensation and the fragmentation of genomic DNA into characteristic ladder patterns. mdpi.comnih.govwikipedia.org
Studies on halogenated 2H-quinolinone derivatives demonstrated their capacity to induce apoptosis, as evidenced by an increase in the pre-G1 cell population in flow cytometry analysis of MCF-7 cells. nih.gov Further mechanistic investigations with a fluorinated quinolinone derivative, CHM-1, revealed that it induces apoptosis in colorectal cancer cells (CT-26) via a mitochondria-dependent pathway, involving the release of cytochrome c and the cleavage of caspases-9 and -3. nih.gov Research on other complex quinoline structures has also confirmed their ability to cause genomic DNA fragmentation and up-regulate pro-apoptotic genes like Bax and p53 while down-regulating the anti-apoptotic gene Bcl-2 in breast cancer cells. nih.gov
Impact on DNA Synthesis and Cell Cycle Progression (S phase advancement)
The cell cycle is a tightly regulated process that governs cell replication, and its disruption is a common strategy for anticancer therapies. nih.govkhanacademy.org Investigations into quinolinone derivatives have consistently shown that these compounds interfere with cell cycle progression, typically leading to arrest at specific checkpoints. This arrest prevents cancer cells from proceeding with DNA synthesis and mitosis, ultimately inhibiting proliferation.
Contrary to promoting advancement, the evidence indicates that these compounds cause a halt in the cell cycle. For example, halogenated 2H-quinolinone derivatives were found to cause G2/M phase arrest in MCF-7 cells. nih.gov A fluorinated quinolinone, CHM-1, also induced a significant G2/M arrest in CT-26 colorectal cancer cells. nih.gov Other studies have identified different points of intervention; a 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivative induced G1-phase arrest in A549 cells nih.gov, while certain bis spiro-cyclic quinoline derivatives caused cell cycle arrest in the S phase in MCF7 cells. nih.gov This collective data indicates that the quinolinone scaffold can be modified to induce cell cycle arrest at the G1, S, or G2/M phases, thereby blocking DNA synthesis and cell division. researchgate.net
Anti-inflammatory Properties
In addition to their anticancer and antiviral potential, quinoline-based structures have been explored for their anti-inflammatory properties. Inflammation is a critical process in many chronic diseases, and targeting it is a key therapeutic strategy. nih.gov
Derivatives of quinolin-2-one have been synthesized and evaluated as potential anti-inflammatory agents. researchgate.net In a xylene-induced ear edema test in mice, certain quinolinone derivatives exhibited potent anti-inflammatory activity, with some being more effective than the reference drug ibuprofen. researchgate.net Mechanistic studies on these compounds in lipopolysaccharide (LPS)-stimulated macrophages showed a significant, dose-dependent inhibition of pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). researchgate.net
Furthermore, a specific 6-fluoro-quinoline derivative, 3-amino-2-(1,1'-biphenyl)-4-yl-6-fluoro-4-quinolinecarboxylic acid, was shown to suppress inflammation and joint destruction in animal models of arthritis. nih.gov The anti-inflammatory effects of this compound were suggested to be distinct from typical nonsteroidal anti-inflammatory drugs (NSAIDs) and may be related to the down-regulation of T-cell function. nih.gov
Antioxidant Studies and Mechanisms
Quinoline derivatives have been a subject of interest for their antioxidant potential, which is the ability to neutralize harmful free radicals and reduce oxidative stress implicated in various chronic diseases. researchgate.netmdpi.com The antioxidant mechanism of quinoline-based compounds is often attributed to their ability to donate a hydrogen atom or an electron to scavenge free radicals. researchgate.net
Research into quinoline-hydrazone and quinoline-benzimidazole derivatives has shown that their antioxidant capacity can be influenced by specific functional groups. For instance, the presence of a hydroxyl (-OH) group can enhance radical scavenging activity, as the group can readily donate a hydrogen atom to stabilize a radical. nih.gov In one study, a quinoline-hydrazone derivative demonstrated superior antioxidant activity compared to a quinoline-benzimidazole derivative, a finding attributed to the hydroxyl group in its structure. nih.gov However, the activity was still considered weak compared to the standard antioxidant, ascorbic acid. ekb.eg
While the broader class of quinoline derivatives has shown promise, specific studies focusing solely on the antioxidant properties of this compound are not extensively documented in the available literature. The fluorine substituent at the C6 position, being a strong electron-withdrawing group, could influence the electron density of the quinoline ring and its ability to participate in redox reactions, but detailed mechanistic studies on this specific compound are required to establish its antioxidant profile.
Anticoagulant Activity Research
The quinolinone core has been explored as a scaffold for developing inhibitors of key enzymes in the blood coagulation cascade, which are crucial targets for antithrombotic therapies. nih.gov Research has particularly focused on inhibiting serine proteases like Factor Xa (FXa) and Factor XIa (FXIa), as their inhibition can prevent thrombus formation. nih.govbjcardio.co.uk
Studies have been conducted on hybrid molecules incorporating a modified quinolin-2-one structure, specifically derivatives of pyrrolo[3,2,1-ij]quinolin-2(1H)-one. nih.govnih.gov In this research, modifications were made at various positions, including C6, to optimize inhibitory activity against FXa and FXIa. nih.govmdpi.com
In one such study, a series of nine pyrrolo[3,2,1-ij]quinolin-2(1H)-one derivatives were synthesized and tested for their ability to inhibit both coagulation factors. The research identified several compounds with potent activity. For instance, the most effective Factor Xa inhibitor showed an IC₅₀ value of 3.68 μM, while the best Factor XIa inhibitor had an IC₅₀ of 2.00 μM. nih.govnih.gov These findings highlight that the quinolinone scaffold can serve as a foundation for potent and selective anticoagulants. While these derivatives are structurally distinct from this compound, the results demonstrate the potential of the core structure and the importance of substituents at the C6 position in modulating anticoagulant activity. nih.gov
| Compound Scaffold | Target Factor | Reported Activity (IC₅₀) | Reference |
|---|---|---|---|
| Pyrrolo[3,2,1-ij]quinolin-2(1H)-one Derivative | Factor Xa | 3.68 µM | nih.gov |
| Pyrrolo[3,2,1-ij]quinolin-2(1H)-one Derivative | Factor XIa | 2.00 µM | nih.gov |
Other Biological Activities
P-glycoprotein (P-gp) is a transmembrane efflux pump that contributes to multidrug resistance (MDR) in cancer cells by expelling chemotherapeutic agents, thereby reducing their efficacy. nih.gov The development of P-gp inhibitors is a key strategy to overcome MDR. The quinolin-2-one structure has been investigated as a potential scaffold for such inhibitors. nih.govresearchgate.net
Research on quinolin-2-one-pyrimidine hybrids has aimed to identify effective P-gp inhibitors. nih.govresearchgate.net Structure-activity relationship (SAR) studies of these hybrids revealed that inhibitory potency is influenced by several factors, including the presence and number of methoxy (B1213986) groups, an optimal molecular length, and a flexible methylene (B1212753) bridge connecting the quinolinone core to another moiety. nih.govresearchgate.net These features are thought to facilitate effective binding to key residues within the transmembrane domains of P-gp. nih.gov While direct studies on this compound are scarce, these findings suggest that the quinolinone core is a viable starting point for designing P-gp inhibitors. The properties of the fluorine atom at the C6 position could be leveraged in future designs to enhance binding affinity and inhibitory activity. nih.gov
Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the development of new therapeutic agents. nih.govrsc.org Fluoroquinolones, a class of synthetic antibiotics, are important second-line agents for treating tuberculosis. nih.gov
The antitubercular activity of various quinolone derivatives has been evaluated. In one study, several new fluoroquinolones were tested against 35 clinical isolates of M. tuberculosis. The Minimum Inhibitory Concentrations (MICs) for compounds like ciprofloxacin (B1669076) and ofloxacin (B1677185) were found to be 1.0 mg/L against isoniazid-susceptible strains. nih.gov Another study on a series of novel quinolone derivatives identified compounds with potent activity against both the standard H37Rv strain and multidrug-resistant (MDR-TB) strains, with MIC values as low as 0.9 µg/mL against an MDR-TB strain. rsc.org These studies underscore the importance of the quinolone nucleus in antitubercular drug discovery and suggest that derivatives of 6-fluoro-quinolin-2-one could hold potential in this therapeutic area. rsc.orgnih.gov
| Compound/Class | Target Organism | Reported Activity (MIC) | Reference |
|---|---|---|---|
| Ciprofloxacin | M. tuberculosis (Isoniazid-susceptible) | 1.0 mg/L | nih.gov |
| Ofloxacin | M. tuberculosis (Isoniazid-susceptible) | 1.0 mg/L | nih.gov |
| Enoxacin | M. tuberculosis (Isoniazid-susceptible) | 2.0 mg/L | nih.gov |
| Quinolone Derivative (6b21) | M. tuberculosis (MDR strain) | 0.9 µg/mL | rsc.org |
The quinoline core is fundamental to some of the most important antimalarial drugs, including chloroquine and quinine. nih.govmdpi.com These drugs are thought to interfere with the detoxification of heme within the parasite's digestive vacuole. nih.gov Consequently, there is ongoing research into novel quinoline derivatives to combat drug-resistant strains of Plasmodium falciparum. ymerdigital.com
The substitution on the quinoline ring plays a critical role in determining antimalarial potency. Research on quinoline-thiocarbazide compounds containing fluorine showed that a trifluoromethyl group enhanced activity against chloroquine-resistant P. falciparum. nih.gov Notably, one study highlighted that positioning a fluoro group at the C6 position of the quinoline moiety led to an increase in antimalarial activity compared to analogues where the fluorine was at other positions. nih.gov This suggests that the 6-fluoro substitution pattern on a quinoline scaffold is a promising feature for the development of new antimalarial agents.
Chemical Applications and Broader Research Utility
Building Blocks for Advanced Chemical Synthesis
The 6-fluoroquinolin-2-one scaffold is a foundational building block in organic synthesis, prized for its reactivity and utility in constructing complex molecular architectures. researchgate.net The presence of the fluorine atom at the C6 position, along with the lactam functionality (a cyclic amide) within the quinolinone core, provides multiple sites for chemical modification. mdpi.com Synthetic chemists leverage these features to introduce a variety of functional groups, extending the molecular framework and creating diverse libraries of compounds. nih.gov
The strategic introduction of fluorine into molecular building blocks is a common approach in modern synthetic chemistry to enhance the properties of the final compounds. nih.gov The 6-fluoroquinolin-2-one structure can undergo various chemical transformations, allowing for its incorporation into larger, more intricate molecules. These reactions often target the nitrogen atom of the lactam, the aromatic ring, or positions adjacent to the carbonyl group.
Table 1: Representative Synthetic Transformations of the Quinolinone Scaffold
| Reaction Type | Target Site | Description |
| N-Alkylation | Lactam Nitrogen | Introduction of alkyl or aryl groups at the N1 position, often to modulate solubility and biological activity. |
| Halogenation | Aromatic Ring | Addition of other halogen atoms (e.g., Cl, Br) to the benzene (B151609) ring to create further handles for cross-coupling reactions. |
| Nitration | Aromatic Ring | Introduction of a nitro group, which can be subsequently reduced to an amine for further functionalization. researchgate.net |
| C-H Functionalization | Aromatic/Heterocyclic Ring | Direct modification of carbon-hydrogen bonds to introduce new substituents, offering an efficient route to novel derivatives. mdpi.com |
| Cross-Coupling Reactions | Aromatic Ring (pre-functionalized) | Formation of new carbon-carbon or carbon-heteroatom bonds, such as in Suzuki or Buchwald-Hartwig reactions, to build complexity. |
These synthetic strategies underscore the role of 6-fluoroquinolin-2-one as a versatile platform, enabling the systematic development of new chemical entities with tailored properties.
Precursors for Complex Heterocyclic Architectures
Beyond its use as a simple building block, 6-fluoroquinolin-2-one is a key precursor for the synthesis of complex polycyclic and heterocyclic systems. nih.gov Annulation reactions, where a new ring is fused onto the existing quinolinone framework, are a powerful strategy for creating novel molecular scaffolds. lookchem.com
For instance, by strategically functionalizing the quinolinone core at different positions, chemists can initiate intramolecular cyclization reactions to form tri- or tetracyclic structures. A notable application is the synthesis of tetracyclic fluoroquinolone analogs, where a substituent at one position of the quinolinone ring is connected to a neighboring position to form a new ring. lookchem.com This approach creates conformationally constrained molecules, which is a valuable tactic in designing compounds with high specificity for biological targets.
The synthesis of fused-ring systems is of significant interest as these scaffolds are found in numerous natural products and pharmacologically active compounds. researchgate.net The rigidity and defined three-dimensional shape of these complex architectures make them ideal candidates for interacting with specific protein binding sites. The 6-fluoroquinolin-2-one core provides a reliable and adaptable starting point for accessing these valuable and structurally diverse heterocyclic architectures.
Role in Medicinal Chemistry Lead Optimization (General Principles, not specific drug development)
In medicinal chemistry, the quinoline (B57606) scaffold is considered a "privileged structure" due to its frequent appearance in bioactive compounds. nih.gov The 6-fluoroquinolin-2-one motif is particularly important in the lead optimization phase of drug discovery, where a promising "hit" compound is systematically modified to improve its therapeutic properties. nih.govbiobide.com
The introduction of a fluorine atom into a lead compound is a well-established strategy to enhance its drug-like characteristics. mdpi.com Fluorine's high electronegativity and small size allow it to significantly alter a molecule's electronic properties without adding substantial steric bulk. mdpi.com In the context of the 6-fluoroquinolin-2-one scaffold, the fluorine atom can influence several key parameters critical for a successful drug candidate. nih.gov
Key Principles in Lead Optimization using the 6-fluoroquinolin-2-one Scaffold:
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a hydrogen atom with fluorine at a metabolically susceptible position (like C6) can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the compound's half-life in the body. youtube.com
Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds or dipole-dipole interactions, potentially increasing the compound's potency. Its electron-withdrawing nature can also modulate the acidity or basicity of nearby functional groups, which can be crucial for receptor binding. youtube.com
Lipophilicity and Permeability: The addition of fluorine generally increases a molecule's lipophilicity, which can affect its solubility, cell membrane permeability, and plasma protein binding. Medicinal chemists carefully balance these properties to achieve optimal absorption, distribution, metabolism, and excretion (ADME) profiles. researchgate.net
Structure-Activity Relationships (SAR): The 6-fluoroquinolin-2-one core serves as a rigid scaffold upon which chemists can systematically vary substituents at other positions. drugdesign.org This allows for the exploration of SAR, helping to identify the key molecular features required for biological activity and to minimize off-target effects. nih.govdrugdesign.org The development of certain histone deacetylase (HDAC) inhibitors has utilized the 6-fluoroquinoline (B108479) moiety as a key component to achieve high potency. acs.orgnih.gov
The process of lead optimization is an iterative cycle of design, synthesis, and testing. biobide.com The 6-fluoroquinolin-2-one scaffold provides a robust and reliable platform for medicinal chemists to apply these principles, fine-tuning molecular properties to develop candidates with improved efficacy and safety profiles. niper.gov.in
Applications in Material Science Research
While the primary focus of research on 6-fluoroquinolin-2-one derivatives has been in the life sciences, the inherent photophysical properties of the fluorinated quinolone core suggest potential applications in materials science. Heterocyclic organic compounds are integral to the development of functional materials, including those used in organic electronics and sensor technology. mdpi.com
The quinolone ring system is an aromatic chromophore, meaning it can absorb and emit light. The introduction of a fluorine atom can modulate these photophysical properties. mdpi.com Specifically, fluorination can influence the molecule's absorption and fluorescence spectra, quantum yield, and excited-state lifetime. Upon irradiation, some fluoroquinolone derivatives are known to undergo photochemical reactions, such as the cleavage of the carbon-fluorine bond. mdpi.com
This reactivity and these photophysical characteristics open up possibilities for their use in several areas of materials research:
Fluorescent Probes: Derivatives could be designed as sensors where a change in their environment (e.g., binding to a metal ion or biomolecule) results in a detectable change in their fluorescence.
Organic Light-Emitting Diodes (OLEDs): The tunable electronic and photoluminescent properties of the scaffold could be exploited in the design of new emitter or host materials for OLED devices.
Photoactive Materials: The potential for light-induced reactions could be harnessed in the development of photolithography materials or for applications in controlled chemical synthesis.
Although this area is less explored than its medicinal applications, the fundamental properties of the 6-fluoroquinolin-2-one scaffold provide a strong basis for future research into novel functional materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
